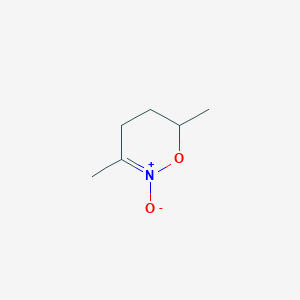

3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine

CAS No.: 679003-15-7

Cat. No.: VC16823031

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 679003-15-7 |

|---|---|

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | 3,6-dimethyl-2-oxido-5,6-dihydro-4H-oxazin-2-ium |

| Standard InChI | InChI=1S/C6H11NO2/c1-5-3-4-6(2)9-7(5)8/h6H,3-4H2,1-2H3 |

| Standard InChI Key | AWSVSGBKVLCAJH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(=[N+](O1)[O-])C |

Introduction

Structural Characterization

Molecular Architecture

The 1,2-oxazine core consists of a six-membered ring with oxygen at position 1 and nitrogen at position 2. In this derivative, the 2-oxo group introduces a ketone functionality, while the 3,6-dimethyl substituents impart steric and electronic effects. The "5,6-dihydro-4H" designation indicates partial unsaturation, with hydrogenation at the 5 and 6 positions, resulting in a non-planar ring conformation .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| IUPAC Name | 3,6-Dimethyl-2-oxo-5,6-dihydro-4H-1,2-oxazine |

| Key Functional Groups | Ketone (C=O), Oxazine ring |

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,2-oxazine derivatives often involves cyclization reactions. A plausible route for this compound could involve:

-

Amino Alcohol Precursors: Condensation of 3-amino-2-methylpropanol with a methyl-substituted diketone under acid catalysis .

-

Oxidative Cyclization: Oxidation of a secondary alcohol intermediate to form the ketone moiety post-cyclization .

Table 2: Hypothetical Synthesis Optimization

| Parameter | Condition | Yield (Projected) |

|---|---|---|

| Solvent | Toluene or solvent-free | 60–75% |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | — |

| Temperature | 80–100°C | — |

| Reaction Time | 4–6 hours | — |

Microwave-assisted synthesis, as demonstrated for 1,3-oxazines , could enhance reaction efficiency, reducing time to 10–15 minutes with comparable yields.

Comparative Analysis with Related Oxazines

1,2-Oxazine vs. 1,3-Oxazine Reactivity

1,2-Oxazines exhibit distinct electronic properties due to the proximity of the oxygen and nitrogen atoms. For example, the 2-oxo group in this compound may enhance electrophilicity at C4, facilitating nucleophilic attacks compared to 1,3-oxazines .

Table 3: Structural Comparison with Analogous Compounds

Stability and Tautomerism

The 2-oxo group may participate in keto-enol tautomerism, though the dihydro nature of the ring likely stabilizes the keto form. Computational studies using methods like density functional theory (DFT) could elucidate preferred tautomeric states and ring conformations .

Challenges and Future Directions

-

Synthetic Optimization: Developing enantioselective routes to access chiral variants.

-

Computational Modeling: Predicting reactivity using molecular docking and DFT calculations.

-

Biological Screening: Evaluating toxicity, pharmacokinetics, and target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume